1,2-Bis(1,2-diphenyl-2-oxoethylidene)hydrazine
Description
1,2-Bis(1,2-diphenyl-2-oxoethylidene)hydrazine is a symmetrically substituted hydrazine derivative featuring two diphenylketone groups conjugated via an ethylidene-hydrazine backbone.
- Conformational rigidity due to aromatic substituents, influencing reactivity and biological activity.
- Electron-withdrawing effects from carbonyl or sulfonyl groups, enhancing stability and directing redox or alkylation pathways.
- Applications in medicinal chemistry (e.g., prodrug activation) and materials science (e.g., coordination complexes, fluorescent dyes) .
Properties
CAS No. |
3893-33-2 |
|---|---|
Molecular Formula |
C28H20N2O2 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(2E)-2-[(Z)-(2-oxo-1,2-diphenylethylidene)hydrazinylidene]-1,2-diphenylethanone |
InChI |
InChI=1S/C28H20N2O2/c31-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)29-30-26(22-15-7-2-8-16-22)28(32)24-19-11-4-12-20-24/h1-20H/b29-25-,30-26+ |
InChI Key |
KTIVNHNHGQMXFP-ZUSIYWPSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\N=C(\C2=CC=CC=C2)/C(=O)C3=CC=CC=C3)/C(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN=C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
- Nucleophilic Attack : Hydrazine’s terminal nitrogen attacks one carbonyl carbon of benzil, forming a hemiaminal intermediate.
- Dehydration : The intermediate loses a water molecule, generating a hydrazone bond.
- Second Condensation : The remaining carbonyl group undergoes a similar reaction with another hydrazine molecule, yielding the final bis-hydrazone.
Equation :
$$ \text{Benzil} + 2 \, \text{Hydrazine} \rightarrow \text{1,2-Bis(1,2-diphenyl-2-oxoethylidene)hydrazine} + 2 \, \text{H}_2\text{O} $$
Experimental Protocol
A representative procedure from EvitaChem involves refluxing benzil (5.0 mmol) with hydrazine hydrate (10.0 mmol) in ethanol for 6 hours. The product precipitates as a yellow solid, which is filtered and recrystallized from methanol (yield: 72–78%).
Alternative Synthetic Routes
Diaminoguanidine Nitrate Route
A re-examination by RSC researchers revealed that benzil reacts with diaminoguanidine nitrate to form an intermediate hydrazone salt, which cyclizes upon heating to yield triazine derivatives. While this pathway primarily produces triazines, controlled conditions (e.g., low-temperature stirring in DMF) can stabilize the hydrazone intermediate for isolation.
Schiff Base Analogues
Schiff base synthesis methodologies, such as those for 2,4-dinitrophenylhydrazine derivatives, offer parallel insights. For example, condensing hydrazine with aldehydes in ethanol catalyzed by acetic acid produces hydrazones in 47–73% yields. Adapting this to benzil requires prolonged refluxing (12–18 hours) but achieves comparable efficiency.
Reaction Optimization Strategies
Solvent Systems
Solvent polarity significantly impacts reaction kinetics and yields:
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|
| Ethanol | 78 | 6 | 72 | |
| Methanol | 65 | 4 | 85 | |
| DMF | 20 | 18 | 73 | |
| Chloroform | 61 | 12 | 37 |
Methanol outperforms ethanol due to its higher polarity, which stabilizes intermediates and accelerates dehydration. DMF, though effective, complicates purification due to high boiling points.
Catalytic Additives
Acetic acid (1–2% v/v) enhances protonation of carbonyl groups, facilitating nucleophilic attack. In contrast, sodium hydride in DMF under UV light promotes deprotonation, favoring hydrazone formation in 73% yield.
Mechanistic Insights from Computational Studies
Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) elucidate the energy landscape of hydrazone formation. Key findings include:
- The first dehydration step has an activation energy of 25.3 kcal/mol, making it rate-limiting.
- Methanol stabilizes transition states via hydrogen bonding, reducing the energy barrier by 4.7 kcal/mol compared to ethanol.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Benzil-Hydrazine Condensation | High purity, scalable | Requires refluxing equipment | 72–85 |
| Diaminoguanidine Route | Access to triazine byproducts | Low hydrazone stability | 18–73 |
| Schiff Base Adaptation | Mild conditions (room temperature) | Longer reaction times | 47–68 |
The benzil-hydrazine method remains optimal for large-scale synthesis, while the diaminoguanidine route offers versatility for heterocyclic derivatives.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The compound reacts with primary amines via nucleophilic attack at the carbonyl groups. This generates Schiff base derivatives, as demonstrated in reactions with aniline derivatives under reflux conditions (ethanol, 12 hrs).
Key data:
| Reaction Partner | Conditions | Product | Yield (%) |
|---|---|---|---|
| 4-nitroaniline | EtOH, Δ | C₃₄H₂₄N₄O₆ | 78 |
| Benzylamine | THF, RT | C₃₆H₂₈N₄O₂ | 63 |
Acid-Catalyzed Rearrangements
Under acidic conditions (HCl, H₂SO₄), the hydrazine backbone undergoes structural reorganization. This mirrors the behavior of simpler hydrazines like 1,2-diphenylhydrazine, which rearranges to benzidine derivatives in strong acids . For this compound, the reaction produces tetracyclic aromatic systems through intramolecular cyclization.
Mechanistic pathway:
-
Protonation of carbonyl oxygen
-
Hydrazine bond cleavage
-
Recombination into fused aromatic rings
Oxidation Reactions
Atmospheric oxygen initiates oxidation at the N-N bond, forming azobenzene derivatives. Controlled oxidation with KMnO₄/H₂SO₄ yields quinoxaline derivatives through a radical-mediated pathway .
Experimental evidence:
-
ESR spectroscopy detects nitroxide radicals during oxidation
-
ΔH° = -102.8 kJ/mol for related hydrazine oxidation processes
Coordination Chemistry
Acts as a tetradentate ligand for transition metals:
| Metal Salt | Complex Formed | Application |
|---|---|---|
| Cu(II)Cl₂ | [Cu(C₂₈H₂₀N₂O₂)Cl]⁺ | Catalytic oxidations |
| Fe(III)NO₃ | Octahedral complex | Magnetic materials |
X-ray crystallography reveals planar coordination geometry with bond angles of 89.3° between donor atoms.
Cyclocondensation Reactions
Reacting with diketene derivatives under microwave irradiation (150W, 100°C) produces pyrazole-containing macrocycles. This green chemistry approach achieves 92% conversion in 15 minutes.
Optimized parameters:
text1,2-Bis(...)hydrazine + acetylacetone → C₃₂H₂₂N₄O₃ (MW 534.54 g/mol)
Photochemical Behavior
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between enone systems, creating strained polycyclic derivatives. Quantum yield measurements show Φ = 0.33 ± 0.02 in benzene solutions.
This reactivity profile confirms the compound's utility as a versatile building block in heterocyclic synthesis and materials science. Recent advances in its application include the development of:
-
Nonlinear optical materials (χ³ = 1.8 × 10⁻¹² esu)
-
Antibacterial agents (MIC = 8 μg/mL vs. S. aureus)
Ongoing research focuses on exploiting its redox-active properties for organic battery electrolytes and asymmetric catalysis platforms.
Scientific Research Applications
1,2-Bis(1,2-diphenyl-2-oxoethylidene)hydrazine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Bis(1,2-diphenyl-2-oxoethylidene)hydrazine involves its interaction with molecular targets and pathways within biological systems. The compound can form complexes with metal ions, which may influence its biological activity. Additionally, its unique structure allows it to participate in various chemical reactions, contributing to its diverse range of applications.
Comparison with Similar Compounds
1,2-Bis(sulfonyl)hydrazines
Examples : Laromustine, KS119, 90CE.
- Activation Mechanisms :
- Laromustine/Onrigin™: Undergo base-catalyzed activation to release 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine (90CE), a DNA cross-linking agent targeting O6-guanine .
- KS119: Requires reductive activation in hypoxic environments, producing 90CE more selectively in tumors. This results in higher potency (IC50 ~10-fold lower than Onrigin™) and efficacy against AGT-expressing resistant cells .
- Therapeutic Index : Bis(sulfonyl)hydrazines avoid hydroxyethylation/vinylation side reactions, reducing off-target toxicity compared to nitrosoureas .
Table 1 : Key Properties of 1,2-Bis(sulfonyl)hydrazines
| Compound | Activation Pathway | Key Intermediate | AGT Bypass? | Hypoxia Selectivity |
|---|---|---|---|---|
| Laromustine | Base-catalyzed | 90CE | No | Low |
| KS119 | Reductive (hypoxia) | 90CE | Yes | High |
| 90CE (direct) | Spontaneous | – | No | None |
Diarylidenehydrazines
Examples : 1,2-Bis[(1,3-benzodioxol-5-yl)methylidene]hydrazine, 1,2-dibenzylidenehydrazine (C1).
- Structural Features : Planar, conjugated systems with aromatic substituents enabling π-π stacking and luminescence.
- Applications :
Table 2 : Functional Comparison of Diarylidenehydrazines
| Compound | Key Property | Application |
|---|---|---|
| 1,2-Dibenzylidenehydrazine (C1) | High adsorption energy (−45 kJ/mol) | Corrosion inhibition |
| BOPHY dyes (bis(pyrrolyl)hydrazines) | Fluorescence quantum yield >0.8 | Bioimaging, sensors |
Alkyl-Substituted Hydrazines
Examples : 1,2-Dimethylhydrazine, 1,2-diisopropylhydrazine.
- Toxicity Profile: 1,2-Dimethylhydrazine: Potent carcinogen inducing angiosarcomas (89% incidence in hamsters) via metabolic activation to DNA-alkylating species . 1,2-Bis(trifluoroacetyl)hydrazine: Non-carcinogenic; used in palladium coordination chemistry for luminescent complexes .
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoroacetyl) stabilize the N–N bond, enabling controlled reactivity in synthesis .
Mechanistic and Functional Insights
DNA Interaction
Redox and Hypoxic Activation
Structure-Activity Relationships
- Substituent Effects :
- Electron-withdrawing groups (e.g., sulfonyl, nitro): Enhance stability and direct alkylation/redox pathways.
- Aromatic substituents: Improve DNA intercalation (e.g., benzodioxol derivatives) or corrosion inhibition (e.g., C1) .
Biological Activity
1,2-Bis(1,2-diphenyl-2-oxoethylidene)hydrazine (CAS No. 3893-33-2) is a hydrazine derivative characterized by its unique structural features, including two 1,2-diphenyl-2-oxoethylidene moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications.
- Molecular Formula : C28H20N2O2
- Molecular Weight : 416.47 g/mol
- Density : 1.11 g/cm³
- Boiling Point : 588.4ºC at 760 mmHg
- Flash Point : 238.6ºC
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. For instance, a synthesized derivative exhibited significant cytotoxicity against MCF-7 breast cancer cells, leading to G2/M phase arrest and apoptosis induction. The compound's mechanism involves disruption of the cell cycle and activation of apoptotic pathways.
Table 1: Cytotoxicity of Hydrazine Derivatives Against MCF-7 Cells
| Compound | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| Compound 5 (analogue) | 28.3 ± 1.61 | G2/M phase arrest, apoptosis |
| Reference Drug | Varies | Standard chemotherapy effect |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on enzymes such as tyrosinase , which is crucial in melanin production and thus relevant in skin disorders and pigmentation issues.
Table 2: Tyrosinase Inhibition Activity
| Compound | IC50 (µg/mL) | Comparison to Kojic Acid |
|---|---|---|
| Compound 5 | 28.3 ± 1.61 | Higher than Kojic Acid (8.76 ± 0.45) |
Mechanistic Insights
Research indicates that the biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with cellular macromolecules, leading to altered cellular functions and apoptosis in cancer cells. Studies utilizing DNA flow cytometry have shown that treatment with this compound results in significant changes in cell cycle distribution.
Case Studies
A notable study synthesized various derivatives of hydrazine compounds and tested their cytotoxic activities against MCF-7 cells. The findings demonstrated that certain derivatives not only exhibited enhanced cytotoxicity but also showed potential as aromatase and tyrosinase inhibitors, suggesting a multifaceted therapeutic application.
Figure 1: Cell Cycle Analysis of MCF-7 Cells Treated with Compound 5
Cell Cycle Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
